Cas no 70413-04-6 (1,3,5-Benzenetriol,2-[3-(3-hydroxy-4-methoxyphenyl)propyl]-)
70413-04-6 structure
Product Name:1,3,5-Benzenetriol,2-[3-(3-hydroxy-4-methoxyphenyl)propyl]-
CAS-nummer:70413-04-6
MF:C16H18O5
MW:290.311125278473
CID:579265
PubChem ID:153148
Update Time:2025-04-19
1,3,5-Benzenetriol,2-[3-(3-hydroxy-4-methoxyphenyl)propyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3,5-Benzenetriol,2-[3-(3-hydroxy-4-methoxyphenyl)propyl]-
- 2-[3-(3-hydroxy-4-methoxyphenyl)propyl]benzene-1,3,5-triol
- 1,3,5-Benzenetriol, 2-(3-(3-hydroxy-4-methoxyphenyl)propyl)-
- 2-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-1,3,5-benzenetriol
- CHEMBL134767
- 70413-04-6
- DTXSID50220695
-
- Inchi: 1S/C16H18O5/c1-21-16-6-5-10(7-15(16)20)3-2-4-12-13(18)8-11(17)9-14(12)19/h5-9,17-20H,2-4H2,1H3
- InChI-sleutel: VLLRBLRSPUPCPC-UHFFFAOYSA-N
- LACHT: OC1C=C(C=C(C=1CCCC1C=CC(=C(C=1)O)OC)O)O
Berekende eigenschappen
- Exacte massa: 290.11544
- Monoisotopische massa: 290.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 299
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 90.2Ų
Experimentele eigenschappen
- Dichtheid: 1.336
- Kookpunt: 511.3°Cat760mmHg
- Vlampunt: 263°C
- Brekindex: 1.649
- PSA: 90.15
1,3,5-Benzenetriol,2-[3-(3-hydroxy-4-methoxyphenyl)propyl]- Gerelateerde literatuur
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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